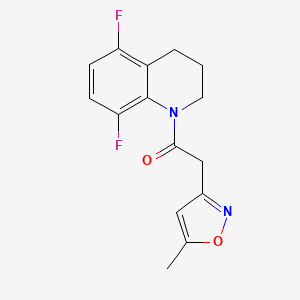![molecular formula C14H20N2O2 B7582643 (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7582643.png)
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both a pyrrole and spirocycle structure, making it an interesting target for synthesis and investigation. In
Mécanisme D'action
The mechanism of action of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is not fully understood, but it is thought to act as a covalent inhibitor of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone contains a reactive carbonyl group that can form a covalent bond with a nucleophilic residue on a protein, disrupting the protein-protein interaction. The spirocycle structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may also play a role in its mechanism of action, as it can provide additional binding interactions with the protein of interest.
Biochemical and Physiological Effects:
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been shown to have a low toxicity profile and is generally well-tolerated in cells and animals. In vitro studies have shown that (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can inhibit protein-protein interactions with high selectivity and potency. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been shown to be cell-permeable, allowing for its use in live-cell imaging experiments. In vivo studies of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone have not been extensively conducted, but its low toxicity profile suggests that it may be a promising candidate for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its selectivity for protein-protein interactions, which makes it a valuable tool for the study of complex signaling pathways. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is also cell-permeable, allowing for its use in live-cell imaging experiments. However, one limitation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, the covalent nature of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone's mechanism of action may limit its use in certain experimental contexts.
Orientations Futures
There are several future directions for the investigation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. One area of interest is the development of new synthetic methods for (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone that can improve yield and purity. Another direction is the use of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone as a tool compound for the study of protein-protein interactions in disease models, such as cancer and neurodegenerative disorders. Additionally, the design of small molecule inhibitors based on the structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may lead to the development of new therapeutics for a variety of diseases.
Méthodes De Synthèse
The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone involves a multi-step process that starts with the reaction of 3,5-dimethylpyrrole with 2-bromo-1-phenylethanone to form 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with 7-azaspiro[4.4]nonan-7-ol and paraformaldehyde to form the final product, (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been optimized to improve yield and purity, making it a feasible target for large-scale production.
Applications De Recherche Scientifique
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and neuroscience. One of the main applications of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is as a tool compound for the study of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can be used to selectively label proteins with a fluorescent tag, allowing for the visualization and quantification of protein interactions in live cells. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been used as a scaffold for the design of small molecule inhibitors of protein-protein interactions.
Propriétés
IUPAC Name |
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-11(2)15-12(10)13(17)16-5-3-14(8-16)4-6-18-9-14/h7,15H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKVSXDHSXAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC3(C2)CCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582564.png)
![3-[(4-Fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582571.png)

![2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid](/img/structure/B7582578.png)
![2-Hydroxy-3-[(3-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7582583.png)
![3-[(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582590.png)
![2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7582594.png)

![2-Hydroxy-2-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7582599.png)
![2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid](/img/structure/B7582602.png)
![1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7582621.png)


![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582651.png)